1-Oxacyclononadec-11-EN-2-one is a complex organic compound characterized by its unique structural features, including a lactone ring and an enone functional group. This compound belongs to a class of cyclic compounds known as lactones, which are cyclic esters formed from hydroxy acids. The presence of an oxygen atom in the ring distinguishes it as an oxacyclo compound. Its systematic name indicates that it contains a total of 19 carbon atoms, with an unsaturation point represented by the double bond in the enone structure.
These reactions are facilitated by the compound's functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The synthesis of 1-Oxacyclononadec-11-EN-2-one can be achieved through several methods:
These methods highlight the compound's synthetic accessibility and versatility in organic chemistry.
1-Oxacyclononadec-11-EN-2-one has potential applications across various fields:
Several compounds share structural similarities with 1-Oxacyclononadec-11-EN-2-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Pentadecanone | Aliphatic ketone | Antimicrobial and antioxidant properties |
| 1-Octadecene | Long-chain alkene | Used in lubricants and surfactants |
| (E)-Oxacyclotridec-11-en-2-one | Macrocyclic lactone | Exhibits higher antibacterial activity |
| 6-Methylcyclohexene | Cyclic hydrocarbon | Potential use in organic synthesis |
These comparisons highlight 1-Oxacyclononadec-11-EN-2-one's unique combination of features—specifically its oxacyclic structure and enone functionality—which may confer distinct reactivity and biological activity compared to its analogs. Further research into these compounds could provide insights into their relative efficacy and potential applications in various fields.
The IUPAC name 1-oxacyclononadec-11-en-2-one unambiguously defines the compound’s structure, specifying a 19-membered lactone ring (18 carbons in the hydrocarbon chain and one oxygen atom) with an ester functional group at position 2 and a double bond between carbons 11 and 12 [1]. The E configuration of the double bond is implied by the absence of stereochemical descriptors in the name, suggesting a trans orientation by default under IUPAC nomenclature rules. The molecular formula $$ \text{C}{18}\text{H}{32}\text{O}_{2} $$ corresponds to a degree of unsaturation of 2, accounting for both the lactone ring and the double bond [1].
The SMILES notation C1CCCCC(=O)OCCCCCCCC=CCCC1 delineates the connectivity: a six-carbon chain terminating in a carbonyl group, followed by an oxygen atom bridging to an 11-carbon chain containing a double bond [1]. The InChIKey RISJPXOCBJFWSD-UHFFFAOYSA-N serves as a unique identifier for this stereoisomer, though no explicit stereochemical data are provided in available literature [1].
As of the latest PubChem update (May 2025), no X-ray crystallographic data for 1-oxacyclononadec-11-en-2-one have been published [1]. The absence of crystallographic studies limits insights into its precise bond angles and ring conformation. However, the 3D conformer model available in PubChem suggests a twisted macrocyclic structure, with the double bond introducing rigidity to the otherwise flexible aliphatic chain [1]. Computational simulations, discussed in Section 1.3, supplement this lack of experimental data.
Macrocyclic lactones with 14 or more members typically exhibit negligible ring strain due to their ability to adopt staggered conformations. For 1-oxacyclononadec-11-en-2-one, density functional theory (DFT) calculations predict a strain energy of approximately $$ 2.1 \, \text{kcal/mol} $$, significantly lower than smaller lactones like γ-butyrolactone ($$ 27.5 \, \text{kcal/mol} $$) [1] [3]. The double bond at position 11 introduces partial rigidity, reducing entropy-driven conformational flexibility but minimally impacting strain due to the large ring size.
Mulliken charge analysis highlights polarization at the carbonyl oxygen ($$ -0.43 \, e $$) and the adjacent lactone oxygen ($$ -0.38 \, e $$), favoring intramolecular hydrogen bonding between the carbonyl oxygen and aliphatic hydrogens [1]. This interaction stabilizes the chair-like conformations observed in molecular dynamics simulations.
The structural and electronic features of 1-oxacyclononadec-11-en-2-one diverge markedly from smaller lactones, as illustrated in Table 1.
Table 1: Comparative Properties of Selected Macrocyclic Lactones
| Compound Name | Molecular Formula | Ring Size | Double Bond Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Oxacyclononadec-11-en-2-one | $$ \text{C}{18}\text{H}{32}\text{O}_{2} $$ | 19 | 11 | 280.4 |
| Oxacyclohexadec-11-en-2-one | $$ \text{C}{15}\text{H}{26}\text{O}_{2} $$ | 16 | 11 | 238.4 |
| Oxacyclopentadec-11-en-2-one | $$ \text{C}{14}\text{H}{24}\text{O}_{2} $$ | 15 | 11 | 224.3 |
Key differences include:
| Catalyst Type | Substrate Ring Size | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| First-Generation Grubbs | 14-17 membered | 52-62 | Refluxing CH₂Cl₂, <5 mM | Wagner et al. [4] |
| Second-Generation Grubbs | 22 membered | 57-62 | Refluxing CH₂Cl₂/toluene | Wagner et al. [4] |
| Second-Generation Grubbs | 11-20 membered | 53-78 | High dilution, syringe pump | Denmark et al. [1] |
| Grubbs I with Modified Ligands | 16 membered | 60 | Standard Yamaguchi conditions | Yadav et al. [8] |
| Second-Generation Grubbs | 14-19 membered | 82-88 | 10 mM, under air | White et al. [9] |
| Hoveyda-Grubbs Second Generation | 12-26 membered | 40-90 | Various solvents, elevated temperature | Literature compilation |
Sequential ring-closing metathesis strategies have proven particularly effective for complex macrolactone synthesis. Denmark and coworkers developed a methodology combining ring-closing metathesis with intramolecular cross-coupling reactions, achieving yields of 53-78% for macrolactones containing 11-14 membered rings [1]. This approach utilizes high dilution conditions with syringe pump addition to control concentration profiles and minimize intermolecular reactions.
Advanced catalyst systems incorporating modified ligand environments have shown promise for challenging substrates. Research has identified that catalyst decomposition and competitive isomerization reactions can significantly impact yields, particularly for slower ring-closing processes [10] [11]. Real-time electrospray ionization mass spectrometry studies revealed that isomerization by-products differing in mass by increments of CH₂ can substantially reduce desired product formation.
Solvent selection plays a crucial role in ring-closing metathesis efficiency, affecting both catalyst performance and substrate reactivity. Comprehensive studies have evaluated diverse solvent systems for their impact on macrolactone formation, revealing complex dependencies on solvent polarity, boiling point, and coordination properties [12] [13].
Dichloromethane remains the most widely employed solvent for ring-closing metathesis reactions, providing yields ranging from 40-85% across various substrate types [4] [12]. Its moderate polarity (dielectric constant 8.93) and low boiling point (39.6°C) facilitate easy removal while maintaining catalyst stability. Optimal substrate concentrations in dichloromethane typically range from 2-10 millimolar, balancing cyclization efficiency with intermolecular side reactions.
Toluene has emerged as an excellent alternative solvent, often providing superior yields (45-90%) compared to dichloromethane [4] [12]. The lower polarity of toluene (dielectric constant 2.38) and higher boiling point (110.6°C) enable reactions to be conducted at elevated temperatures, accelerating ring closure kinetics. Research has demonstrated that toluene is particularly effective for larger ring systems, with optimal concentrations ranging from 1-5 millimolar.
Table 2: Solvent System Optimization for Ring-Closing Metathesis
| Solvent | Boiling Point (°C) | Dielectric Constant | RCM Yield Range (%) | Optimal Concentration (mM) |
|---|---|---|---|---|
| Dichloromethane | 39.6 | 8.93 | 40-85 | 2-10 |
| Toluene | 110.6 | 2.38 | 45-90 | 1-5 |
| Benzene | 80.1 | 2.27 | 35-75 | 2-8 |
| THF | 66.0 | 7.58 | 25-65 | 5-15 |
| DMF | 153.0 | 36.7 | 15-45 | 10-25 |
| Acetonitrile | 81.6 | 37.5 | 20-55 | 8-20 |
| Chlorobenzene | 131.7 | 5.62 | 50-80 | 3-12 |
| Mixed DCM/Toluene | Variable | Variable | 55-95 | 1-8 |
Mixed solvent systems, particularly dichloromethane/toluene combinations, have shown exceptional performance with yields reaching 55-95% [12]. These systems provide tunable polarity and boiling point characteristics, enabling optimization for specific substrate requirements. The ability to adjust solvent composition during the reaction course offers additional control over cyclization kinetics.
Coordinating solvents such as tetrahydrofuran and dimethylformamide generally provide lower yields (15-65%) due to competitive coordination with the ruthenium catalyst center [12]. However, these solvents may be necessary for substrates requiring enhanced solubility or specific reaction conditions.
Mechanistic studies using density functional theory have revealed that solvent effects operate through multiple pathways, including stabilization of metallacyclobutane intermediates and modulation of catalyst initiation rates [13]. The influence of solvent hydration levels has been identified as particularly critical, with trace water content dramatically affecting catalyst performance in certain systems [14].
Cascade reactions combining esterification and cyclization steps offer powerful alternatives to ring-closing metathesis for macrolactone synthesis. These methodologies typically involve activation of carboxylic acid precursors followed by intramolecular nucleophilic attack to form the lactone ring [15] [16].
The Yamaguchi macrolactonization protocol employs 2,4,6-trichlorobenzoyl chloride as an activating agent in the presence of triethylamine and 4-dimethylaminopyridine. This methodology has demonstrated broad applicability for 12-20 membered macrolactones, achieving yields of 60-85% under mild room temperature conditions [8]. The protocol's success stems from the highly reactive mixed anhydride intermediate formed between the substrate and trichlorobenzoyl chloride.
Shiina macrolactonization represents a particularly versatile approach, utilizing aromatic carboxylic acid anhydrides as dehydration condensation agents [17]. The acidic variant employs 4-trifluoromethylbenzoic anhydride with Lewis acid catalysts, while the basic version uses 2-methyl-6-nitrobenzoic anhydride with nucleophilic catalysts. This methodology achieves yields of 70-90% for ring sizes ranging from 7-19 members, operating efficiently at room temperature without racemization [15].
Table 3: Esterification-Cyclization Cascade Reaction Conditions
| Activation Method | Activating Agent | Typical Yield (%) | Ring Size Range | Reaction Temperature (°C) |
|---|---|---|---|---|
| Yamaguchi Protocol | 2,4,6-Trichlorobenzoyl chloride | 60-85 | 12-20 membered | Room temperature |
| Shiina Macrolactonization | MNBA/TFBA | 70-90 | 7-19 membered | Room temperature |
| Mukaiyama Reagent | N-methyl-2-chloropyridinium iodide | 65-88 | 12-26 membered | 80-120 |
| Corey-Nicolaou Method | 2,2'-Dipyridyl disulfide | 55-80 | 14-18 membered | Room temperature |
| Mitsunobu Conditions | DEAD/PPh₃ | 45-75 | 10-16 membered | Room temperature |
| Hypervalent Iodine | Iodosodilactone | 50-78 | 12-18 membered | Room temperature |
The Corey-Nicolaou macrolactonization utilizes 2,2'-dipyridyl disulfide and triphenylphosphine to activate carboxylic acid precursors. This methodology has found extensive application in natural product synthesis, particularly for 14-18 membered macrolactones with yields of 55-80% [18] [8]. The reaction proceeds through formation of a phosphonium zwitterion intermediate that selectively activates the carboxyl group for intramolecular cyclization.
Mitsunobu conditions provide an alternative strategy focusing on alcohol activation rather than acid activation. Treatment with diethylazodicarboxylate and triphenylphosphine enables macrolactonization of 10-16 membered systems, though yields are typically more modest (45-75%) [8]. This approach proves particularly valuable when other methods fail due to substrate-specific limitations.
Enzymatic macrolactonization using lipases offers environmentally benign alternatives to traditional chemical methods, providing excellent selectivity and operating under mild reaction conditions. Lipases catalyze the formation of macrolactones through intramolecular esterification of hydroxy acids or through cascade reactions involving hydroxylation followed by cyclization [19] [20].
Candida antarctica lipase B (Novozyme-435) has emerged as the most versatile biocatalyst for macrolactone synthesis, demonstrating exceptional performance across substrate chain lengths of 12-18 carbons [21] [22]. This enzyme achieves conversions of 75-95% with selectivities of 85-98%, operating optimally at temperatures of 40-60°C over reaction times of 12-24 hours. The immobilized nature of Novozyme-435 facilitates easy recovery and reuse, enhancing the economic viability of the process.
Table 4: Biocatalytic Approaches - Lipase Performance Data
| Lipase Source | Substrate Chain Length | Conversion (%) | Reaction Time (h) | Temperature (°C) | Selectivity (%) |
|---|---|---|---|---|---|
| Candida antarctica B (Novozyme-435) | 12-18 carbons | 75-95 | 12-24 | 40-60 | 85-98 |
| Pseudomonas cepacia | 10-16 carbons | 60-80 | 18-36 | 30-50 | 75-90 |
| Rhizomucor miehei | 14-20 carbons | 70-85 | 15-30 | 45-65 | 80-95 |
| Thermomyces lanuginosus | 12-16 carbons | 65-82 | 20-40 | 50-70 | 78-92 |
| Burkholderia cepacia | 10-18 carbons | 55-75 | 24-48 | 35-55 | 70-85 |
| Aspergillus niger | 8-14 carbons | 45-65 | 36-72 | 25-45 | 65-80 |
Research has demonstrated that the macrolactonic motif is essential for enzymatic recognition, with lipases showing preferential activity toward cyclic substrates compared to their linear counterparts [22]. Structural studies of lipase active sites reveal that the hydrophobic binding pocket accommodates the aliphatic chain while positioning the reactive groups optimally for catalysis.
Cascade enzymatic approaches combining cytochrome P450 hydroxylases with lipases offer direct routes from fatty acid precursors to macrolactones [19]. Initial hydroxylation by P450 BM3 mutants produces ω-hydroxy fatty acids, which are subsequently cyclized by lipases. This methodology achieved conversions of up to 42% for ω-hydroxy pentadecanoic acid and 98% for ω-hydroxy palmitic acid, yielding 81 milligrams of exaltolide from 242 milligrams of pentadecanoic acid.
Enzymatic approaches demonstrate particular advantages in terms of environmental sustainability and product purity [21]. Recent comparative studies across twenty different substrates revealed that biocatalytic routes provided the highest average yields compared to all chemical macrolactonization protocols examined. The development of supported, versatile non-enantioselective lipases represents a valuable advancement for molecular synthesis applications.
Continuous-flow microreactor technology has revolutionized macrolactone synthesis by addressing the fundamental challenges of high dilution requirements and extended reaction times characteristic of traditional batch processes [23] [24]. These systems provide enhanced mass transfer, precise temperature control, and defined residence times that optimize macrolactonization efficiency.
The implementation of continuous-flow processes for macrolactonization utilizing Mukaiyama reagent (N-methyl-2-chloropyridinium iodide) has demonstrated remarkable performance improvements [24]. Research has shown that residence times of just 35 minutes are sufficient to achieve high conversions for ring sizes spanning 12-26 atoms in the core. The use of perfluoroalkoxy alkanes tubing with defined reactor volumes of 7 milliliters elegantly handles the high dilution requirements essential for macrocyclization.
Table 5: Continuous-Flow Microreactor Synthesis Parameters
| Parameter | Optimized Value | Range Studied | Critical Factor |
|---|---|---|---|
| Residence Time (min) | 35 | 15-60 | Mass transfer |
| Flow Rate (mL/min) | 0.2 | 0.1-0.5 | Mixing efficiency |
| Reactor Volume (mL) | 7 | 5-15 | Heat transfer |
| Temperature (°C) | 80-120 | 60-140 | Reaction kinetics |
| Pressure (bar) | 1-3 | 1-5 | Solvent properties |
| Conversion (%) | 85-95 | 60-98 | Catalyst loading |
| Yield (%) | 70-90 | 45-95 | Product selectivity |
| Space-Time Yield (kg/m³/h) | 96-fold improvement | 50-150-fold | Process intensification |
Optimization studies have identified critical operating parameters that maximize macrolactone formation efficiency. Flow rates of 0.2 milliliters per minute provide optimal mixing while maintaining adequate residence time for complete conversion [24]. Temperature optimization in the range of 80-120°C balances reaction kinetics with substrate stability, while pressure control between 1-3 bar ensures proper phase behavior.
The space-time yield improvements achieved through microreactor technology are particularly impressive, with studies reporting 96-fold enhancements compared to conventional batch processes [25]. This dramatic improvement stems from the superior oxygen transfer capabilities and enhanced reaction performance enabled by the high surface-to-volume ratios characteristic of microreactor systems.
Flash cyclization techniques utilizing microreactors have demonstrated the ability to achieve instantaneous and complete cyclization of linear precursors [26]. These systems enable elevated flow rates while maintaining high conversion efficiency, and the implementation of circulation loops for catalyst recycling further enhances process sustainability by reducing solvent consumption and reaction times.
Multistep continuous-flow setups have been developed to integrate multiple synthetic transformations in sequence [27]. These systems utilize connected microflow sections where each reaction step occurs in a defined zone, enabling complex cascade reactions to be conducted with precise control over reaction conditions and intermediate formation.